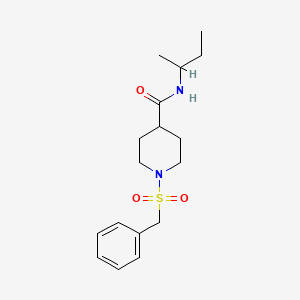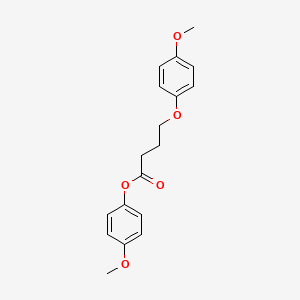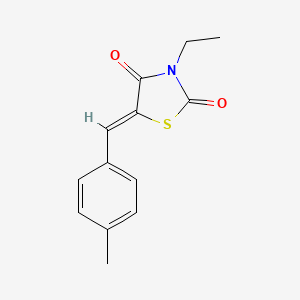![molecular formula C14H14Cl2N2OS B4710488 N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4710488.png)
N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Diuron, which is a herbicide that is widely used in agriculture. However, in
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is not fully understood. However, it is believed that this compound works by inhibiting the photosynthesis process in plants and disrupting the cell division process in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In plants, this compound inhibits the photosynthesis process, which leads to a reduction in plant growth. In cancer cells, this compound disrupts the cell division process, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea in lab experiments are:
1. It is a well-studied compound with a known structure and properties.
2. It has potential applications in various fields of scientific research.
3. It is commercially available at a reasonable cost.
The limitations of using this compound in lab experiments are:
1. It is a toxic compound that requires special handling and disposal procedures.
2. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects accurately.
3. It has limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the scientific research on N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea. Some of the significant research areas are:
1. Developing new herbicides and pesticides based on the structure of this compound that are more effective and environmentally friendly.
2. Investigating the potential of this compound and its derivatives as anti-cancer agents and developing new drugs based on this compound.
3. Studying the fate and transport of this compound in the environment and developing strategies to mitigate its impact on the ecosystem.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been studied extensively for its potential as a herbicide, anti-cancer agent, and lead compound for drug discovery. Although there are some limitations to using this compound in lab experiments, its well-studied structure and properties make it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been widely studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been investigated are:
1. Environmental Science: Diuron is a widely used herbicide that has been found to have adverse effects on the environment. The scientific research has been focused on understanding the fate and transport of this compound in the environment, its impact on soil microorganisms, and its persistence in the environment.
2. Cancer Research: this compound has been shown to have potential anti-cancer properties. The scientific research has been focused on understanding the mechanism of action of this compound and its efficacy against various types of cancer cells.
3. Drug Discovery: this compound has been investigated for its potential as a lead compound for the development of new drugs. The scientific research has been focused on identifying the structural features of this compound that are responsible for its biological activity and using this information to design new compounds with improved efficacy and safety.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-3-4-10(7-11(8)15)18-14(19)17-9(2)12-5-6-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUPEZYKTFBTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![3-allyl-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4710415.png)

![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4710431.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4710435.png)
![N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide](/img/structure/B4710438.png)

![1-ethyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710447.png)


![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4710458.png)
![N-(tert-butyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4710463.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)
![N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)